

Spectroscopic Profile of Boron Triiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boron triiodide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **boron triiodide** (BI₃), a potent Lewis acid with applications in organic synthesis and materials science. This document compiles infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data, alongside detailed experimental considerations for the handling and analysis of this reactive compound.

Introduction

Boron triiodide is a crystalline solid that is highly sensitive to moisture and air.[1] Its strong Lewis acidity makes it a valuable reagent for the cleavage of ethers and esters, and as a catalyst in various organic transformations. A thorough understanding of its spectroscopic properties is crucial for its characterization, purity assessment, and for studying its interactions with other molecules. This guide summarizes the key spectroscopic data and provides insights into the methodologies used for their acquisition.

Spectroscopic Data

The vibrational and nuclear magnetic resonance spectroscopic data for **boron triiodide** are summarized in the following tables.

Infrared (IR) Spectroscopy



The fundamental vibrational frequencies of **boron triiodide** observed in the infrared spectrum vary with the physical state of the sample.

Table 1: Infrared Spectral Data for **Boron Triiodide** (cm⁻¹)

Phase	ν ₁ (Α ₁ ')	V2 (A2")	ν ₃ (E')	ν4 (E')
Gas	-	470	691	155
CS ₂ Solution	190	465	667	152
Solid	-	450	630	145

Data sourced from literature reports. The ν_1 mode is IR inactive in the gas and solid phases for a planar D₃h molecule.

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes of **boron triiodide**.

Table 2: Raman Spectral Data for Crystalline **Boron Triiodide** at 77 K (cm⁻¹)

Vibrational Mode	Frequency (cm ⁻¹)
V1 (A1')	192.5
vз (E')	632.0
V4 (E')	146.5
Lattice Modes	36.0, 47.5, 62.5

Data obtained from studies on crystalline films.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for characterizing boron compounds. Due to the quadrupolar nature of the boron nucleus, the signals are typically broad.



Table 3: 11B NMR Spectroscopic Data for Boron Triiodide

Parameter	Value
Chemical Shift (δ)	~ -7.5 ppm

The chemical shift is relative to BF₃·OEt₂. The observed chemical shift can be influenced by the solvent and concentration.

Experimental Protocols

The acquisition of high-quality spectroscopic data for **boron triiodide** requires careful handling due to its reactivity. The following sections outline key experimental considerations.

Handling of Air- and Moisture-Sensitive Boron Triiodide

Boron triiodide readily hydrolyzes in the presence of moisture and can react with atmospheric oxygen. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques. Glassware should be rigorously dried in an oven prior to use.

Infrared (IR) Spectroscopy of Solid Boron Triiodide

- Sample Preparation: A common method for obtaining the IR spectrum of solid BI₃ is to
 prepare a Nujol mull.[3] In an inert atmosphere, a small amount of the solid sample is ground
 with a few drops of Nujol (a mineral oil) to form a paste. This paste is then spread between
 two infrared-transparent windows (e.g., KBr or CsI plates). Alternatively, a diffuse reflectance
 infrared fourier transform spectroscopy (DRIFTS) experiment can be performed on the finely
 ground powder.[4]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the Nujol and plates should be recorded and subtracted from the sample spectrum.



Raman Spectroscopy of Crystalline Boron Triiodide

- Sample Preparation: Crystalline boron triiodide can be purified by vacuum sublimation. For analysis, the sample can be sealed in a glass capillary under an inert atmosphere. For lowtemperature measurements, the sample can be deposited as a film on a cold finger of a cryostat.[2]
- Instrumentation: A Raman spectrometer equipped with a suitable laser source is required.
 For boron triiodide, a Krypton ion laser (e.g., 647.1 nm line) has been used to avoid fluorescence.
- Data Acquisition: The scattered light is collected and analyzed by the spectrometer. The spectral resolution should be sufficient to resolve the vibrational bands and any potential lattice modes in the solid state.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - o Solvent Selection: **Boron triiodide** is soluble in non-protic, anhydrous solvents such as carbon disulfide (CS₂) or deuterated chloroform (CDCl₃). The chosen solvent must be thoroughly dried and degassed to prevent reaction with the sample.
 - NMR Tube: It is crucial to use quartz NMR tubes for ¹¹B NMR spectroscopy. Standard borosilicate glass tubes contain boron and will produce a broad background signal that can obscure the signal from the sample.[5][6]
 - Procedure: In an inert atmosphere, a solution of **boron triiodide** is prepared by dissolving a known quantity of the solid in the deuterated solvent directly within the quartz NMR tube, which is then sealed.
- Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency is used.
- Data Acquisition: A standard one-pulse ¹¹B NMR experiment is typically performed. The spectral width should be set to encompass the expected chemical shift range for threecoordinate boron compounds. Proton decoupling is generally not necessary unless B-H



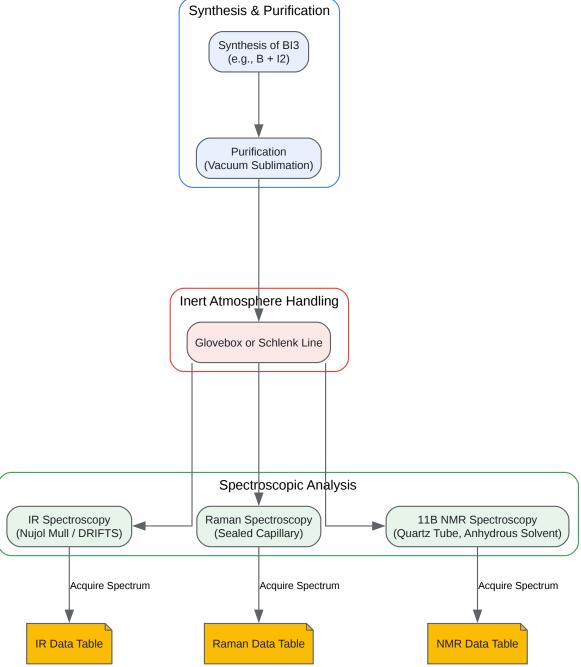
couplings are present in derivatives. The spectrum is referenced externally to a standard, commonly $BF_3 \cdot OEt_2$.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **boron triiodide**.



Workflow for Spectroscopic Analysis of Boron Triiodide Synthesis & Purification



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Caption: Spectroscopic analysis workflow for **Boron Triiodide**.



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References

- 1. Boron triiodide Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- To cite this document: BenchChem. [Spectroscopic Profile of Boron Triiodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077602#spectroscopic-data-ir-raman-nmr-of-boron-triiodide]

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